Benzenemethanamine, 4-methoxy-N-propyl- (CAS 90390-02-6), commonly known as N-(4-methoxybenzyl)propylamine, is a highly stable, liquid secondary amine building block utilized primarily as a mono-protected propylamine equivalent in advanced organic synthesis [1]. Featuring a p-methoxybenzyl (PMB) protecting group, this compound exhibits a boiling point of 259.6 °C and a density of approximately 1.0 g/cm³, making it significantly easier to handle at scale than volatile primary amines . From a procurement perspective, it is selected when synthetic routes require the precise introduction of a propylamino moiety without the risks of over-alkylation or the need for harsh, reductive deprotection conditions later in the manufacturing sequence.
Substituting CAS 90390-02-6 with unprotected propylamine or the closely related N-benzylpropan-1-amine introduces severe process liabilities. Unprotected propylamine is highly volatile (BP ~48 °C) and notoriously prone to over-alkylation, often yielding intractable mixtures of secondary and tertiary amines that drive up downstream purification costs [1]. While N-benzylpropan-1-amine solves the volatility and over-alkylation issues, its standard benzyl group typically requires catalytic hydrogenation (Pd/C, H2) for removal, which indiscriminately reduces alkenes, alkynes, and certain halogens [2]. The PMB group of CAS 90390-02-6 uniquely allows for mild oxidative or acidic cleavage, preserving sensitive functional groups and preventing late-stage synthetic failures.
When synthesizing complex molecules with reducible functional groups, the choice of amine protecting group dictates route viability. The PMB group on CAS 90390-02-6 can be quantitatively cleaved using mild oxidative reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) at room temperature, leaving carbon-carbon double bonds intact [1]. In contrast, the standard N-benzylpropan-1-amine requires catalytic hydrogenation (e.g., H2 over Pd/C at elevated pressures), which concurrently reduces alkenes and alkynes [2].
| Evidence Dimension | Deprotection conditions and functional group tolerance |
| Target Compound Data | CAS 90390-02-6 (PMB): Cleaved by DDQ/CH2Cl2-H2O at 25 °C; tolerates alkenes/alkynes |
| Comparator Or Baseline | N-benzylpropan-1-amine (Bn): Cleaved by H2, Pd/C; reduces alkenes/alkynes |
| Quantified Difference | Enables 100% retention of reducible moieties during amine deprotection |
| Conditions | Standard oxidative vs. reductive deprotection protocols |
Procuring the PMB-protected variant is mandatory for synthetic routes involving unsaturated or easily reduced intermediates, avoiding costly route redesigns.
Evaporative loss during the handling of low-molecular-weight primary amines is a major source of batch-to-batch inconsistency in industrial synthesis. Unprotected propylamine has a highly volatile boiling point of 48 °C, requiring specialized containment and chilling during addition[1]. By utilizing CAS 90390-02-6, the boiling point is elevated to 259.6 °C . This massive thermal shift converts a hazardous, volatile liquid into a stable, easily weighable reagent at standard temperature and pressure.
| Evidence Dimension | Boiling Point / Volatility |
| Target Compound Data | CAS 90390-02-6: 259.6 ± 15.0 °C at 760 mmHg |
| Comparator Or Baseline | Propylamine: 48 °C at 760 mmHg |
| Quantified Difference | +211.6 °C increase in boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Eliminates the need for pressurized reactors or cryogenic handling during the introduction of the propylamino group, directly lowering manufacturing overhead.
Direct alkylation of primary amines like propylamine typically results in a statistical mixture of secondary and tertiary amines, often capping the yield of the desired secondary amine at 50-70% and necessitating complex chromatographic separation[1]. CAS 90390-02-6 acts as a pre-formed secondary amine. Upon reaction with an electrophile, it exclusively forms the targeted tertiary amine intermediate (which is later deprotected to the secondary amine), driving the alkylation step to near-quantitative yields (>95%) and bypassing the over-alkylation penalty entirely [2].
| Evidence Dimension | Target amine yield in direct alkylation |
| Target Compound Data | CAS 90390-02-6: >95% yield of mono-alkylated product (as tertiary intermediate) |
| Comparator Or Baseline | Propylamine: 50-70% yield (mixture of secondary/tertiary products) |
| Quantified Difference | ~25-45% absolute increase in target step yield |
| Conditions | Standard nucleophilic substitution with primary alkyl halides |
Procuring this protected building block eliminates costly and solvent-intensive chromatographic separations required to remove over-alkylated byproducts.
Because the PMB group can be removed oxidatively (e.g., via DDQ) rather than reductively, CAS 90390-02-6 is the ideal propylamino precursor for active pharmaceutical ingredients (APIs) containing alkenes, alkynes, or sensitive halogen substituents that would be destroyed by the Pd/C hydrogenation required for standard benzyl groups [1].
In large-scale manufacturing, the high boiling point (259.6 °C) of CAS 90390-02-6 allows it to be pumped, weighed, and reacted using standard liquid-handling equipment at room temperature, avoiding the cryogenic cooling and pressurized vessels required when using the highly volatile unprotected propylamine .
The PMB group is uniquely sensitive to strong acids like trifluoroacetic acid (TFA). This makes CAS 90390-02-6 highly suitable for incorporating N-propyl groups into peptides or combinatorial libraries on solid supports, as the amine can be deprotected concurrently with the cleavage of the molecule from the resin using standard TFA protocols[1].